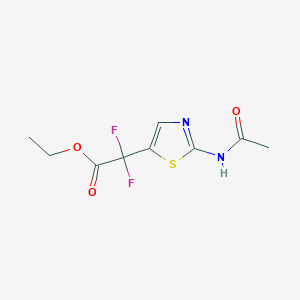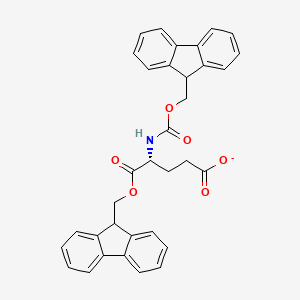
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Glu-Ofm, also known as fluorenylmethyloxycarbonyl-D-glutamic acid-Ofm, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-Ofm typically involves the protection of the amino group of D-glutamic acid with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-glutamic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which is obtained by reacting fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-D-Glu-Ofm follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques allows for efficient production of Fmoc-D-Glu-Ofm and other Fmoc-protected amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Glu-Ofm undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the Fmoc group.
Major Products Formed
Deprotection: The major product formed is the free amino group of D-glutamic acid.
Coupling: The major products are peptides with the Fmoc-D-Glu-Ofm incorporated into the peptide chain.
Applications De Recherche Scientifique
Chemistry
Fmoc-D-Glu-Ofm is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group, allowing for selective reactions at other functional groups .
Biology
In biological research, Fmoc-D-Glu-Ofm is used to synthesize peptide-based hydrogels, which have applications in tissue engineering and drug delivery .
Medicine
Fmoc-D-Glu-Ofm is used in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides .
Industry
In the pharmaceutical industry, Fmoc-D-Glu-Ofm is used in the large-scale synthesis of peptides and proteins for therapeutic use .
Mécanisme D'action
The mechanism of action of Fmoc-D-Glu-Ofm involves the protection of the amino group of D-glutamic acid. The Fmoc group is removed under basic conditions, exposing the free amino group for subsequent reactions. The fluorenylmethyloxycarbonyl group forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Glu(OtBu)-OH: Another derivative of D-glutamic acid with a tert-butyl ester protecting group.
Fmoc-D-Glu-OH: A simpler derivative without the Ofm group.
Uniqueness
Fmoc-D-Glu-Ofm is unique in its ability to form stable peptide bonds while protecting the amino group. Its base-labile nature allows for easy removal under mild conditions, making it highly versatile in peptide synthesis .
Conclusion
Fmoc-D-Glu-Ofm is a valuable compound in peptide synthesis, offering unique advantages in protecting the amino group and forming stable peptide bonds. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C34H28NO6- |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s1 |
Clé InChI |
YDZLVLICRXQATH-WJOKGBTCSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
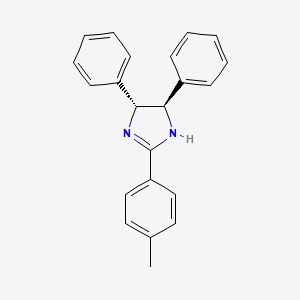
![2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
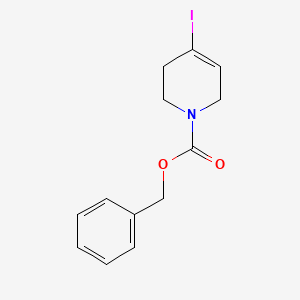
![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)

![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
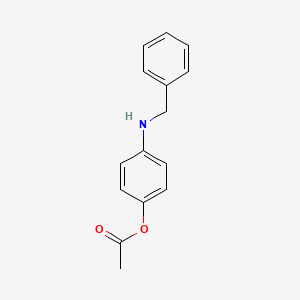
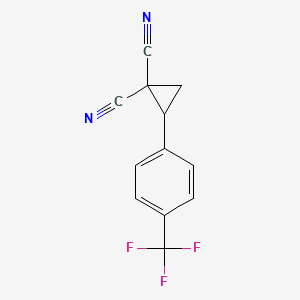
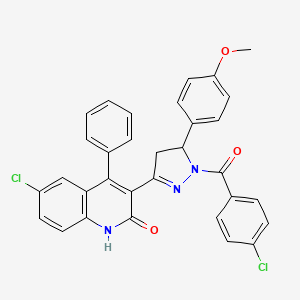
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
